molecular formula C6H9FO2 B11923512 (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid

Cat. No.: B11923512
M. Wt: 132.13 g/mol
InChI Key: HMWIEXZISHZBTQ-RFZPGFLSSA-N
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Description

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is a chiral compound with significant interest in various scientific fields. The compound’s unique stereochemistry, denoted by the (1R,3R) configuration, indicates its specific three-dimensional arrangement, which is crucial for its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the chemical resolution of a racemic mixture of 2,2-dichloro-3-cyclopropane-carboxylic acid, followed by fluorination and subsequent carboxylation .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3R)-3-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.

    Cyclopentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluorocyclopentane-1-carboxylic acid: Without specific stereochemistry, it represents a racemic mixture of enantiomers.

Uniqueness

(1R,3R)-3-Fluorocyclopentane-1-carboxylic acid is unique due to its specific (1R,3R) configuration, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness is crucial for its applications in stereoselective synthesis and drug development .

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

HMWIEXZISHZBTQ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)F

Canonical SMILES

C1CC(CC1C(=O)O)F

Origin of Product

United States

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